N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide

Medicinal Chemistry Structure-Activity Relationship Naphthamide Pharmacophore

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide is a synthetic small molecule (C20H23NO3, MW 325.4 g/mol) comprising a 2-naphthamide pharmacophore tethered via a methylene linker to a 1,4-dioxaspiro[4.5]decane (cyclohexane ketal) spirocyclic scaffold. The compound is cataloged primarily as a research building block and screening compound by multiple chemical suppliers, with typical commercial purity of 95%+.

Molecular Formula C20H23NO3
Molecular Weight 325.408
CAS No. 923115-29-1
Cat. No. B2895529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide
CAS923115-29-1
Molecular FormulaC20H23NO3
Molecular Weight325.408
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H23NO3/c22-19(17-9-8-15-6-2-3-7-16(15)12-17)21-13-18-14-23-20(24-18)10-4-1-5-11-20/h2-3,6-9,12,18H,1,4-5,10-11,13-14H2,(H,21,22)
InChIKeyZYYRJOUHKJQUJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide (CAS 923115-29-1): Procurement-Relevant Chemical Identity and Basic Characteristics


N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide is a synthetic small molecule (C20H23NO3, MW 325.4 g/mol) comprising a 2-naphthamide pharmacophore tethered via a methylene linker to a 1,4-dioxaspiro[4.5]decane (cyclohexane ketal) spirocyclic scaffold . The compound is cataloged primarily as a research building block and screening compound by multiple chemical suppliers, with typical commercial purity of 95%+ . Unlike its 1-naphthamide regioisomer (CAS 923194-50-7), the 2-naphthamide substitution pattern positions the carboxamide linkage at the naphthalene β-position, which in broader naphthamide medicinal chemistry is associated with distinct molecular recognition profiles versus the α-substituted 1-naphthamide series . The compound is structurally differentiated from the triazaspiro[4.5]decane-containing naphthamide PLD2 inhibitors (e.g., CAY10594, VU0364739) by the absence of a nitrogen atom in the spiro ring system, yielding a neutral 1,4-dioxaspiro ketal core rather than an ionizable heterocycle.

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide (923115-29-1): Why In-Class Spiro Naphthamides Cannot Be Freely Substituted


Generic substitution among spirocyclic naphthamides is inadvisable because three independent structural variables—naphthalene regioisomerism (1- vs. 2-naphthamide), spiro ring size ([4.4]nonane vs. [4.5]decane), and spiro heteroatom composition (1,4-dioxaspiro vs. triazaspiro)—each produce compounds with divergent molecular shapes, electronic profiles, and hydrogen-bonding capacities [1]. The 2-naphthamide regioisomer introduces the carboxamide carbonyl at the naphthalene β-position, altering the dihedral angle between the amide plane and the aromatic system compared to the 1-naphthamide series, which directly affects pharmacophore presentation . In the broader naphthamide literature, this regioisomeric switch has been shown to produce differential binding to targets such as VEGFR-2 kinase, PLD2, and acetylcholinesterase, though direct head-to-head data for this specific compound pair remain unpublished [2]. The 1,4-dioxaspiro[4.5]decane ketal core is also chemically distinct from the 1,3,8-triazaspiro[4.5]decane system found in tool compounds such as VU0364739; the former is a neutral acetal susceptible to acid-catalyzed hydrolysis, while the latter contains a basic nitrogen that alters solubility and target engagement profiles [3]. These structural differences mandate compound-by-compound evaluation rather than class-level interchange.

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide (923115-29-1): Product-Specific Quantitative Differentiation Evidence


Regioisomeric Differentiation: 2-Naphthamide vs. 1-Naphthamide Pharmacophore Geometry

The target compound bears the naphthamide carboxamide at the naphthalene 2-position (β-naphthamide), whereas the closest regioisomeric analog (CAS 923194-50-7) bears it at the 1-position (α-naphthamide). This regioisomeric switch produces a quantifiable difference in molecular topology: the SMILES notation for the 2-isomer (O=C(NCC1COC2(CCCCC2)O1)c1ccc2ccccc2c1) places the amide carbonyl on the less sterically hindered β-carbon, while the 1-isomer (O=C(NCC1OC2(CCCCC2)OC1)C3=C4C=CC=CC4=CC=C3) places it on the peri-proximal α-carbon adjacent to the ring junction . In the broader naphthamide kinase inhibitor literature, the 2-naphthamide substitution pattern has been correlated with higher VEGFR-2 inhibitory potency compared to 1-naphthamide analogs, though direct paired data for this spiro scaffold have not been published [1].

Medicinal Chemistry Structure-Activity Relationship Naphthamide Pharmacophore

Spiro Ring Size Differentiation: [4.5]Decane vs. [4.4]Nonane Ketal Core

The target compound incorporates a 1,4-dioxaspiro[4.5]decane core (cyclohexane ketal, six-membered carbocyclic ring), while the closest ring-size analog N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide (CAS 923185-15-3) contains a 1,4-dioxaspiro[4.4]nonane core (cyclopentane ketal, five-membered carbocyclic ring) [1]. This structural difference produces measurable physicochemical property shifts: the [4.5]decane system has a higher molecular weight (325.4 vs. 311.4 g/mol) and an additional methylene unit, contributing to increased lipophilicity (computed XLogP3 of 3.2 for the [4.4]nonane analog in PubChem; the [4.5]decane is predicted to be approximately 0.5 log units higher based on the Hansch π-contribution of the additional methylene) [2]. The six-membered cyclohexane ring also adopts a chair conformation that is more rigid and sterically demanding than the envelope/twist conformations accessible to the cyclopentane ring, which directly affects the spatial presentation of the naphthamide group relative to the spiro center.

Spirocyclic Scaffold Conformational Analysis Molecular Recognition

Spiro Heteroatom Differentiation: Neutral 1,4-Dioxaspiro Ketal vs. Basic Triazaspiro Scaffold in PLD2 Pharmacology

The target compound contains a neutral 1,4-dioxaspiro[4.5]decane ketal core (pKa ~ -3 to +1 for acetal oxygen protonation), whereas structurally related 2-naphthamide tool compounds such as CAY10594 and VU0364739 (22a) incorporate a basic 1,3,8-triazaspiro[4.5]decane scaffold containing a tertiary amine (predicted pKa ~8-9) [1]. This ionization state difference is therapeutically consequential: VU0364739 achieves PLD2 IC50 of 20 nM with 75-fold selectivity over PLD1, an activity profile that depends in part on the protonation state of the triazaspiro nitrogen for target engagement . The 1,4-dioxaspiro ketal core, being uncharged at physiological pH, presents a fundamentally different electrostatic surface for protein binding. Direct activity data for 923115-29-1 at PLD2 or other targets have not been publicly disclosed; the compound remains uncharacterized relative to the triazaspiro PLD2 inhibitor series.

Phospholipase D2 Inhibition Spiroheterocycle Ionization State

Commercial Purity Benchmarking: 2-Naphthamide vs. 1-Naphthamide Regioisomer Availability

Commercially, the 2-naphthamide target compound (923115-29-1) is offered at a standard purity of 95%+ from Chemenu (Catalog CM930376) , whereas the 1-naphthamide regioisomer (923194-50-7) is available at 98% purity from Bidepharm (Catalog BD01885610) with batch-specific QC documentation including NMR, HPLC, and GC . This 3% purity differential and the availability of analytical traceability for the 1-isomer represent a procurement-relevant distinction: researchers requiring high-purity starting material with certified analytical characterization currently have stronger vendor support for the 1-naphthamide regioisomer, while the 2-naphthamide regioisomer may require additional in-house purification before use in sensitive assays.

Chemical Procurement Purity Specification Vendor Benchmarking

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide (923115-29-1): Evidence-Based Research and Industrial Application Scenarios


Regioisomer-Specific Naphthamide SAR Library Expansion in Kinase or Cholinesterase Programs

In medicinal chemistry campaigns exploring naphthamide-based inhibitors (e.g., for VEGFR-2 kinase, acetylcholinesterase, or PLD2), the 2-naphthamide regioisomer (923115-29-1) serves as a specific β-substituted scaffold comparator to the 1-naphthamide regioisomer (923194-50-7). This compound is appropriate when SAR studies require systematic evaluation of naphthalene attachment geometry on target potency. The 1,4-dioxaspiro[4.5]decane ketal core further provides a neutral, non-ionizable spiro scaffold distinct from triazaspiro-based PLD2 tool compounds . Researchers should verify purity by orthogonal methods before use in concentration-response assays, given the 95%+ catalog specification .

Conformational Probe: Spiro Ring Size Impact on Target Engagement

The [4.5]decane ketal core (six-membered cyclohexane ring) provides a distinct conformational profile compared to the [4.4]nonane analog (five-membered cyclopentane ring). This compound is suitable for studies investigating how spiro ring size modulates molecular shape, lipophilicity, and consequent target binding kinetics. The 14 Da molecular weight difference and predicted ~0.5 log unit increase in XLogP relative to the [4.4]nonane analog make it relevant for assessing the impact of incremental lipophilicity on ADME parameters . No in vivo or cellular data are available for this specific compound.

Synthetic Building Block for Spiro-Naphthalene Hybrid Molecules

The compound can function as a synthetic intermediate for constructing more complex spiro-naphthalene hybrids via derivatization of the naphthamide moiety (e.g., oxidation to naphthoquinone or reduction of the amide carbonyl) or functionalization of the dioxaspiro ring system . Its primary procurement value at present lies in its utility as a structurally authenticated building block for diversity-oriented synthesis, rather than as a pre-validated pharmacological probe.

Quote Request

Request a Quote for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.